氯化铝

概述

描述

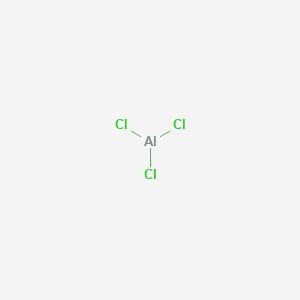

Aluminum chloride, also known as aluminum trichloride, is an inorganic compound with the chemical formula AlCl3. It is a white or yellowish solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is widely used in various industrial and chemical processes due to its properties as a Lewis acid, which allows it to accept electron pairs and act as a catalyst in many reactions .

作用机制

Target of Action

Aluminum chloride primarily targets the sweat glands in the body . It is commonly used as a topical antiperspirant . In addition, it has been reported to induce lipid peroxidation and alter physiological and biochemical characteristics of biological systems .

Mode of Action

Aluminum chloride works by causing an obstruction of the distal sweat gland ducts . The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . This action reduces perspiration and helps control excessive sweating .

Biochemical Pathways

Aluminum chloride’s interaction with the body can affect various biochemical pathways. For instance, it has been linked to Alzheimer’s disease progression through pathways such as Nrf2/HO-1, APOE4/LRP1, Wnt3/β-catenin, and TLR4/NLRP3 . .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), aluminum chloride is rapidly converted to insoluble poorly absorbed basic aluminum salts in the small intestine . These salts consist of a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps . This conversion impacts the bioavailability of aluminum chloride in the body.

Result of Action

The primary result of aluminum chloride’s action is the reduction of sweat output, which helps control conditions like hyperhidrosis . Its neurotoxic properties have also been associated with oxidative stress, which is linked to the progression of neurodegenerative disorders like alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum chloride. For instance, it is known to fume in moist air and react violently with water , which can affect its stability and efficacy. Therefore, it is recommended to control ignition sources, avoid dust formation, and prevent contact with water or moisture when handling aluminum chloride . Furthermore, aluminum chloride’s solubility and toxicity can be influenced by the pH of the environment . Changes in environmental conditions, such as ocean acidification linked to climate change, could potentially affect the local bioavailability of aluminum in semi-closed and closed aquatic ecosystems .

科学研究应用

Aluminum chloride has a wide range of applications in scientific research and industry:

Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions to produce pharmaceuticals, dyestuffs, and other organic compounds.

Biology and Medicine: Aluminum chloride is used in antiperspirants and deodorants due to its ability to block sweat glands. It is also used in the treatment of hyperhidrosis (excessive sweating).

Industry: It is employed in the production of aluminum metal, as well as in the manufacture of paints, pigments, and photographic emulsions.

生化分析

Biochemical Properties

Aluminum chloride has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to induce oxidative damage and neuroinflammation in an Alzheimer’s disease rat model . The interaction between aluminum chloride and these biomolecules can alter their function and lead to various biochemical reactions .

Cellular Effects

Aluminum chloride can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in an Alzheimer’s disease rat model, aluminum chloride was found to cause a significant decline in cognitive function, decreased levels of antioxidant enzymes, and increased levels of proinflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of aluminum chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, aluminum chloride has been shown to upregulate the activity of the acetylcholinesterase enzyme and increase the expression of Alzheimer’s disease-associated biomarkers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aluminum chloride can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, after 21 days, the disease control group showed a significant decline in cognitive function, decreased levels of antioxidant enzymes, upregulated activity of the acetylcholinesterase enzyme, increased levels of proinflammatory cytokines, and marked elevation in mRNA expression of Alzheimer’s disease-associated biomarkers .

Dosage Effects in Animal Models

The effects of aluminum chloride can vary with different dosages in animal models . For example, in an Alzheimer’s disease rat model, the rats were administered 300 mg/kg of oral aluminum chloride to induce Alzheimer’s disease and were then treated with various treatments for 21 days .

Metabolic Pathways

Aluminum chloride is involved in various metabolic pathways, including interactions with enzymes or cofactors

准备方法

Synthetic Routes and Reaction Conditions: Aluminum chloride can be synthesized through several methods:

- The most common method involves the exothermic reaction of aluminum metal with chlorine gas at temperatures between 650°C and 750°C:

Direct Chlorination: 2Al+3Cl2→2AlCl3

Aluminum metal can also react with hydrogen chloride gas to produce aluminum chloride:Reaction with Hydrogen Chloride: 2Al+6HCl→2AlCl3+3H2

Aluminum chloride can be formed by a single displacement reaction between copper(II) chloride and aluminum metal:Single Displacement Reaction: 2Al+3CuCl2→2AlCl3+3Cu

Industrial Production Methods: Industrial production of aluminum chloride typically involves the direct chlorination method due to its efficiency and scalability. The reaction is carried out in a reactor where aluminum metal is exposed to chlorine gas under controlled conditions to ensure complete conversion and high purity of the product .

Types of Reactions:

- Aluminum chloride reacts vigorously with water to form hydrochloric acid and aluminum hydroxide:

Hydrolysis: AlCl3+3H2O→Al(OH)3+3HCl

As a Lewis acid, aluminum chloride is a key catalyst in Friedel-Crafts alkylation and acylation reactions, which are used to introduce alkyl or acyl groups into aromatic compounds:Friedel-Crafts Reactions: RCl+AlCl3→R++AlCl4−

R++C6H6→C6H5R+H+

Common Reagents and Conditions:

Aromatic Compounds: Benzene and its derivatives are common substrates in Friedel-Crafts reactions.

Alkyl and Acyl Halides: These are the typical reagents used in alkylation and acylation reactions, respectively.

Major Products:

Alkylated Aromatics: Products of Friedel-Crafts alkylation.

Acylated Aromatics: Products of Friedel-Crafts acylation.

相似化合物的比较

Aluminum Chlorohydrate: Similar to aluminum chloride but with a higher aluminum content and lower water content. It is also used in antiperspirants and water treatment.

Polyaluminum Chloride: Contains multiple aluminum and chloride ions and is used primarily in water treatment due to its high coagulation efficiency.

Uniqueness: Aluminum chloride’s unique properties as a strong Lewis acid and its ability to act as a catalyst in a wide range of chemical reactions make it distinct from other aluminum compounds. Its versatility in both industrial and scientific applications highlights its importance in various fields .

属性

IUPAC Name |

trichloroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCWAEJMTAWNJL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3 | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aluminium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7784-13-6 (Parent) | |

| Record name | Aluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029674 | |

| Record name | Aluminum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion., White crystals or powder with strong odor of hydrogen chloride; [HSDB] Pure material is deliquescent solid. Commercially available as anhydrous, the hexahydrate and as 16.5%, 28%, and 80% solutions; [CHEMINFO], COLOURLESS-TO-WHITE POWDER. TURNS GREY-TO-YELLOW ON EXPOSURE TO MOISTURE. | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

182.7 °C at 752 mm Hg /Sublimation temperature/ | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Water reactive, Soluble in benzene, carbon tetrachloride, chloroform., Freely soluble in many organic solvents, such as benzophenone, nitrobenzene., Solubility in water: reaction | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.44 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.48, 2.44 g/cm³ | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mm Hg at 100.0 °C | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aluminum chloride is commonly used topical antiperspirant. It is proposed that aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output. Aluminum chloride is also an astringent that promotes hemostasis; it precipitates proteins on the superficial layer of mucosa and make it mechanically stronger. It creates superficial and local coagulation in minor hemorrhages., Aluminum (10, 12.5, 17.5, 25 and 50 uM, as aluminum trichloride) inhibited yeast glucose-6-phosphate dehydrogenase (EC 1.1.1.49) by a pseudo-first-order reaction. The inhibition was proportional to the incubation time (10 to 60 sec) and the concn of aluminum. Aluminum was a better inhibitor when added to the buffered enzyme prior to the addition of glucose-6-phosphate or NADP+. When aluminum trichloride was added to the buffered mixture of enzyme and glucose-6-phosphate , more than 10 times aluminum trichloride was needed to observe a comparable inhibition. The inhibitory effect of aluminum chloride on glucose-6-phosphate dehydrogenase was negligible when aluminum chloride was premixed with NADP+. Double reciprocal plots gave a straight line with a k(inact) of 8.3/min and indicated the presence of a binding step prior to inhibition. The kinetic study showed that 1 mol of aluminum was bound per mol of enzyme subunit. A marked incr in sensitivity to aluminum was observed as the pH decr. An inhibitory effect of aluminum was predominant below pH 7.0, but above pH 8.0, aluminum did not significantly affect the reaction rate of glucose-6-phosphate dehydrogenase., The effect of aluminum on intestinal calcium absorption was determined in male Sprague-Dawley rats using an everted intestinal sac technique. Bidirectional calcium flux in the duodena and ilea of normal rats was assessed by means of dual calcium isotopes. Addition of 2 uM aluminum (as aluminum chloride) to the buffer solution significantly inhibited net calcium absorption in the duodenum through suppression of mucosa-to-serosa flux. Serosa-to-mucosa calcium flux was not similarly influenced by aluminum. In the ileum, aluminum had no effect on any component of calcium flux. Aluminum did not induce any suppression of glucose transport in either the duodenum or ileum, suggesting that the effect on calcium transport is relatively specific., ATP pools extracted from the cyanobacterium Anabaena cylindrica, grown in the absence or presence of aluminum chloride were measured using the luciferin-luciferase assay. Addition of low concn of aluminum chloride (3.6-36 uM) incr the ATP pool 20-40% within 24 hr, the effect being more marked with time. When using the Tris-EDTA boiling technique for extraction of cellular ATP, the ATP from aluminum-exposed cells appeared more stable during the extraction than the ATP from untreated cells. The higher ATP pools in aluminum-exposed cells were also evident after dark treatment and addition of the phosphorylating inhibitors carbonylcyanide m-chlorophenylhydrazone and N,N'-dicyclohexylcarbodiimide. The formation of elevated ATP pools in cells exposed to aluminum was curtailed by high concn of cellular phosphate and postincubation at high pH (> 8)., Very few investigations have been made on the metabolism and mode of action of aluminum compounds for the reason that it is very poorly absorbed and of low toxicity. The existing evidence indicates that the small portion of aluminum ion that hydrolyzes combines with available phosphate, becomes insoluble and unabsorbed, and so is excreted along with the un-ionized portion. In high doses aluminum compounds have been shown to affect phosphorus metabolism of rats and mice. At lower levels (170 and 355 ppm aluminum as aluminum chloride) aluminum balance studies showed intake and fecal excretion of aluminum were higher at the higher dose, but urinary excretion and retention were not. In phosphorus balance studies made at 160 to 180 and 355 ppm in the diet, the higher dose lowered phosphorus retention, although phosphorus content of the liver and femur were not affected. Chronic and acute poisoning by aluminum chloride caused, on intraperitoneal administration of (32)H-labelled disodium hydrogen phosphate, decreased incorporation of (32)phosphorus in the phospholipids and nucleic acids of various rat tissues. Decreased adenosine triphosphate levels and a rise in the adenosine diphosphate level in plasma also occurred, indicating interference with tissue phosphorylation process., For more Mechanism of Action (Complete) data for ALUMINUM CHLORIDE (10 total), please visit the HSDB record page. | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurity is iron (0.05 wt % max or 0.01 wt % for resublimed product), Impurities: ferric chloride; free aluminum; insolubles, IMPURITIES: FERRIC CHLORIDE, 0.08%; SILICON CHLORIDE, 0.02%; SODIUM CHLORIDE, 0.02% | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White when pure; ordinarily gray or yellow to greenish, White, hexagonal crystals or powder, White or colorless hexagonal deliquescent or moisture sensitive plates | |

CAS No. |

7446-70-0 | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aluminum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

381 °F (USCG, 1999), 192.6 °C, MP: 190 °C at 2.5 atmospheres, sublimes readily at 178 °C /Aluminum chloride anhydrous/, MP: decomposes /Aluminum chloride hydrate/ | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol](/img/structure/B147835.png)